molecular formula C17H16N2O B1519452 N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine CAS No. 1152972-67-2

N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine

Cat. No.: B1519452
CAS No.: 1152972-67-2
M. Wt: 264.32 g/mol
InChI Key: MFCNEKPAKPOAEE-UHFFFAOYSA-N
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Description

“N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine” is a chemical compound with the CAS Number: 1152972-67-2. It has a molecular weight of 264.33 and its IUPAC name is N-(2-methoxybenzyl)-5-isoquinolinamine . It is a powder at room temperature .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 264.33 . For more specific physical and chemical properties such as melting point, boiling point, solubility, etc., specialized databases or experimental measurements would be required.

Scientific Research Applications

Physiological Effects and Biological Activities

  • Isoquinolines, related to N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine, have been studied for their effects on blood pressure, respiration, and smooth muscle. It was found that pressor activity (increasing blood pressure) is associated with secondary amines, while depressor activity is linked to tertiary amines. Hydroxy groups tend to increase pressor action, while methoxy and ethoxy groups decrease it. Methoxy derivatives like this compound seem to possess both nervous and direct muscular actions, and some can completely block the action of epinephrine on the motor ends of the sympathetic nervous system (Fassett & Hjort, 1938).

Anticancer Properties and Blood-Brain Barrier Penetration

  • Certain derivatives of this compound have been identified as potent apoptosis inducers and show efficacy as anticancer agents. Notably, these compounds can penetrate the blood-brain barrier effectively, making them potential candidates for treating brain-related cancers (Sirisoma et al., 2009).

Inhibition of Tubulin Polymerization

  • Methoxy-substituted phenylindoles, structurally similar to this compound, are studied for their ability to inhibit tubulin polymerization, an important process in cell division. This property makes these compounds relevant in the context of cancer treatment, as they can disrupt microtubule assembly in cancer cells, leading to cell death (Gastpar et al., 1998).

Fluorescent Labeling and Sensing Applications

  • Some methoxy-derivatives of this compound have been developed as fluorophores for specific applications. For instance, compounds with a methoxy group have been synthesized for fluorescent labeling and sensing of various biological molecules, with some showing strong fluorescence across a wide pH range and high stability against light and heat (Kimber et al., 2003), (Hirano et al., 2004).

Antidepressant Activity

  • Some derivatives of this compound are evaluated for their potential antidepressant activity. These compounds have shown effectiveness in animal models, potentially acting through modulation of neurotransmitter levels in the brain, thereby influencing mood and behavior (Dhir et al., 2011).

Antimicrobial and Antifungal Activities

  • Derivatives of this compound, along with other structurally similar compounds, have been assessed for their antimicrobial and antifungal properties. These studies help in identifying potential new treatments for various infections (Abdel-Mohsen, 2003), (Ma et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-20-17-8-3-2-5-14(17)12-19-16-7-4-6-13-11-18-10-9-15(13)16/h2-11,19H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCNEKPAKPOAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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